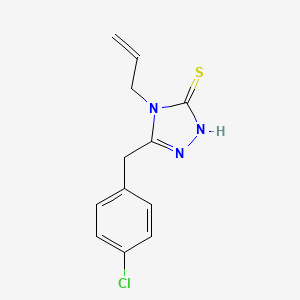

4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol

描述

4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of an allyl group, a chlorobenzyl group, and a thiol group attached to the triazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide and an alkylating agent.

Introduction of the Allyl Group: The allyl group can be introduced through an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate.

Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

化学反应分析

Oxidation Reactions

The thiol group undergoes oxidation under controlled conditions to form disulfides or sulfonic acids.

Mechanism :

-

Disulfide formation : Two thiol molecules undergo oxidative coupling via a radical intermediate .

-

Sulfonic acid formation : Strong oxidizing agents like KMnO<sub>4</sub> cleave the S–H bond, introducing a sulfonic acid group .

Reduction Reactions

Reduction targets the thiol group or unsaturated bonds in the allyl moiety.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH<sub>4</sub> | Ethanol, 50°C, 3 hours | 3-Mercapto-triazole (retained thiol) | 90% | |

| H<sub>2</sub> (Pd/C) | Methanol, 40 psi, 6 hours | Saturated allyl → propyl group | 68% |

Key Insight :

-

NaBH<sub>4</sub> selectively reduces disulfide bonds without altering the triazole core .

-

Hydrogenation of the allyl group modifies steric and electronic properties .

Substitution Reactions

The thiol group acts as a nucleophile, enabling alkylation, acylation, or aryl substitution.

Alkylation

Acylation

| Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH<sub>3</sub>COCl | Pyridine, RT, 2 hours | 3-Acetylthio-triazole | 88% | |

| ClCOC<sub>6</sub>H<sub>5</sub> | THF, 0°C → RT, 3 hours | Phenylcarbamate derivative | 70% |

Mechanistic Notes :

-

Alkylation proceeds via S<sub>N</sub>2 attack of the thiolate ion on alkyl halides .

-

Acylation involves nucleophilic substitution at the carbonyl carbon .

Cyclization and Heterocycle Formation

The triazole core participates in annulation reactions to form fused heterocycles.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| PhNCO | Toluene, 110°C, 12 hours | 1,3,4-Thiadiazole-triazole hybrid | 65% | |

| CS<sub>2</sub> | KOH, EtOH, reflux, 6 hours | Triazolo-thiazine derivative | 58% |

Significance : These reactions expand structural diversity for biological screening .

Comparative Reactivity Analysis

The 4-chlorobenzyl and allyl substituents influence reaction outcomes:

| Reaction Type | Effect of 4-Chlorobenzyl | Effect of Allyl Group |

|---|---|---|

| Oxidation | Electron-withdrawing effect stabilizes sulfonate | Allyl’s π-electrons may retard radical pathways |

| Substitution | Steric hindrance reduces S-alkylation rates | Conjugation stabilizes transition states |

Data derived from analog studies .

Stability and Degradation

科学研究应用

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The compound 4-Allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol has been evaluated for its potential as an antibacterial and antifungal agent.

- Antibacterial Properties : Studies have shown that triazole derivatives can inhibit the growth of various bacterial strains. The specific mechanism often involves interference with bacterial cell wall synthesis or function.

- Antifungal Activity : Similar to its antibacterial effects, this compound may disrupt fungal cell membranes or metabolic pathways, making it a candidate for antifungal therapies.

Anticancer Potential

The triazole ring is a well-known pharmacophore in anticancer drugs. Compounds containing this moiety have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Mechanism of Action : Research suggests that this compound may exert its anticancer effects through multiple pathways, including inhibition of angiogenesis and modulation of cell cycle progression.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties.

- Cyclooxygenase Inhibition : Some studies report that triazole derivatives can selectively inhibit COX enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins.

Agricultural Applications

Beyond medicinal uses, 1,2,4-triazoles have applications in agriculture as fungicides and herbicides.

- Fungicidal Activity : The compound may be effective against plant pathogens, offering a potential solution for crop protection.

- Herbicidal Properties : Research into the herbicidal effects of triazole derivatives suggests they may inhibit weed growth by disrupting metabolic processes in plants.

Corrosion Inhibition

Recent studies have explored the use of triazole derivatives as corrosion inhibitors in various industries.

- Mechanism : These compounds can form protective films on metal surfaces, reducing corrosion rates in harsh environments. The effectiveness often depends on the molecular structure and substituents present on the triazole ring.

Several studies highlight the biological activities of triazole derivatives:

- Antimicrobial Study : A study published in Il Farmaco demonstrated that specific triazole derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria .

- Anticancer Research : A recent investigation showed that certain triazoles could induce apoptosis in cancer cell lines through caspase activation .

- Corrosion Inhibition Study : Experimental data indicated that triazole compounds significantly reduced corrosion rates in mild steel exposed to acidic environments .

作用机制

The mechanism of action of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The triazole ring can interact with nucleic acids and proteins, affecting their function and stability.

相似化合物的比较

Similar Compounds

- 4-allyl-5-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol

- 4-allyl-5-(4-bromobenzyl)-4H-1,2,4-triazole-3-thiol

- 4-allyl-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the chlorobenzyl group, which can impart specific electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

生物活性

4-Allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 91092-12-5) is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 251.74 g/mol. The structure features a triazole ring substituted with an allyl group and a chlorobenzyl moiety, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂ClN₃S |

| Molecular Weight | 251.74 g/mol |

| CAS Number | 91092-12-5 |

| SMILES | C=CCN1C(=NNC1=S)C2=CC=C(C=C2)Cl |

| Topological Polar Surface Area | 59.7 Ų |

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various S-substituted derivatives of 1,2,4-triazole-3-thiols against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The findings revealed that at concentrations of 125 µg/mL, all tested compounds demonstrated activity with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .

Table: Antimicrobial Activity of Triazole Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 4-Allyl-5-(4-chlorobenzyl)-triazole | 31.25 - 62.5 | E. coli, S. aureus, P. aeruginosa |

| Other derivatives | 31.25 - 125 | Various |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. A series of experiments tested various synthesized compounds against human cancer cell lines, including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells, with some compounds showing significant inhibition of cell migration .

Case Study: Cytotoxicity Testing

In a recent study involving the synthesis of hydrazone derivatives from triazole compounds, several candidates were evaluated for their anticancer activity using the MTT assay. Notably, compounds like N′-(2-oxoindolin-3-ylidene)-2- exhibited high selectivity and cytotoxicity against melanoma cells, suggesting potential as antitumor agents .

The biological activity of triazoles is often attributed to their ability to interfere with cellular processes through various mechanisms:

- Inhibition of Enzymes : Triazoles can inhibit key enzymes involved in cell metabolism.

- DNA Interaction : Some derivatives may interact with DNA, disrupting replication and transcription.

- Cell Membrane Disruption : Certain compounds can alter membrane permeability, leading to cell lysis.

属性

IUPAC Name |

3-[(4-chlorophenyl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3S/c1-2-7-16-11(14-15-12(16)17)8-9-3-5-10(13)6-4-9/h2-6H,1,7-8H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXKKKRBRPDOED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404575 | |

| Record name | 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667437-95-8 | |

| Record name | 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。